

# Methyl Maleurate (CAS 105-63-5): Technical Guide for Research & Development

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## Compound of Interest

Compound Name: Methyl maleurate

CAS No.: 105-63-5

Cat. No.: B094408

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## Executive Summary

**Methyl maleurate** (CAS 105-63-5), chemically known as methyl

-carbamoylmaleamate or (Z)-4-((aminocarbonyl)amino)-4-oxo-2-butenoic acid methyl ester, is a bifunctional synthons bridging polymer chemistry and heterocyclic synthesis. While historically utilized as a wet adhesion promoter in latex coatings due to its high hydrogen-bonding capacity, its structural pharmacophore—combining an electron-deficient alkene with a ureido moiety—positions it as a valuable intermediate in the synthesis of uracils (pyrimidine-2,4-diones) and hydantoins.

This guide provides a technical deep-dive into the synthesis, reactivity, and application of **methyl maleurate**, specifically tailored for drug development professionals and synthetic chemists.

## Chemical Constitution & Properties[1][2][3][4]

**Methyl maleurate** exists primarily as the Z-isomer due to the intramolecular hydrogen bonding between the amide proton and the ester carbonyl, a feature that influences its stability and

cyclization potential.

## Physicochemical Data

Property	Value	Notes
CAS Number	105-63-5	Verified Registry Number
Molecular Formula		
Molecular Weight	172.14 g/mol	
Appearance	White crystalline solid	
Melting Point	112–114 °C	Sharp melting point indicates high purity potential
Solubility	Methanol, DMSO, DMF	Limited solubility in non-polar solvents
pKa	~12.5 (Ureido proton)	Estimated; acidic due to acyl/carbamoyl flanking

## Structural Isomerism

The compound is formally the methyl ester of maleuric acid (

-carbamoylmaleamic acid).

- Configuration: The cis (Z) configuration is retained from the maleic anhydride precursor.
- Isomerization: Under UV light or radical catalysis, it may isomerize to the trans (fumarate) analogue, which drastically alters its cyclization kinetics and polymerizability.

## Synthesis & Production Protocols

Efficient synthesis relies on the ring-opening of cyclic imides or the direct condensation of urea with anhydride derivatives. The Methanolysis of

-Carbamoylmaleimide is the preferred laboratory route due to its atom economy and high yield.

### Protocol: Methanolysis of -Carbamoylmaleimide

This method avoids the use of strong acids, minimizing side reactions such as polymerization.

Reagents:

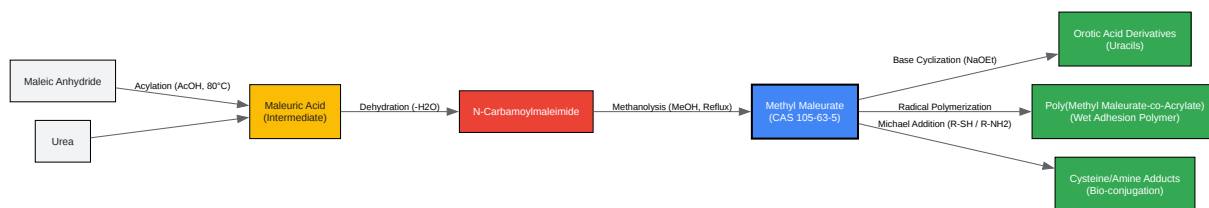
- -Carbamoylmaleimide (1.0 eq)
- Methanol (Excess, serves as solvent)
- Catalyst: None (thermal) or mild base (optional)

Step-by-Step Methodology:

- Dissolution: Suspend 10 g of -carbamoylmaleimide in 40 mL of anhydrous methanol.
- Reflux: Heat the mixture to reflux ( ) under an inert atmosphere ( ).
- Reaction Monitoring: Monitor via TLC (Ethyl Acetate/Hexane) or HPLC. The disappearance of the imide peak and appearance of the acyclic ester indicates conversion.
- Completion: Reaction typically completes within 4–6 hours.
- Work-up: Evaporate excess methanol under reduced pressure.
- Purification: Recrystallize the residue from a Methanol/Isopropanol mixture to yield white crystals (Yield > 90%).

Mechanistic Insight: The methoxide (generated thermally or catalytically) attacks the imide carbonyl. The ring opening is regioselective, favored by the relief of ring strain in the 5-membered imide system.

## Visualization: Synthesis & Reactivity Pathways



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Figure 1: Synthetic pathways leading to **Methyl Maleurate** and its divergent applications in heterocyclic chemistry and polymer science.

## Applications in Drug Development & Synthesis

For the pharmaceutical researcher, **methyl maleurate** is not merely a monomer; it is a masked heterocycle. Its structure allows for rapid access to privileged scaffolds found in oncology and antiepileptic drugs.

### Precursor to Uracils (Orotic Acid Derivatives)

The most significant medicinal application is the cyclization to uracil derivatives. Upon treatment with base (e.g., Sodium Ethoxide), **methyl maleurate** undergoes intramolecular cyclization:

- Mechanism: The terminal urea nitrogen attacks the ester carbonyl.
- Product: 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid derivatives (Orotic acid analogs).
- Relevance: Orotic acid is a key intermediate in pyrimidine biosynthesis. Analogs synthesized via this route are investigated as antimetabolites in cancer therapy.

## The "Magic Methyl" Effect & Bioavailability

While the free acid (Maleuric acid) is highly polar, the methyl ester (**Methyl maleurate**) exhibits improved lipophilicity. In early-stage drug discovery, using the methyl ester allows for:

- Better Cell Permeability: Facilitating intracellular delivery before hydrolytic activation.
- Solubility Modulation: Enhancing dissolution rates in organic synthesis workflows compared to the insoluble free acid.

## Covalent Inhibition Potential (Michael Acceptor)

**Methyl maleurate** contains an

-unsaturated carbonyl system.

- Target: Cysteine residues in proteins.
- Concept: It can function as a "warhead" in covalent probes. The reactivity of the double bond is modulated by the electron-withdrawing ester and ureido groups, making it a "tunable" electrophile for chemoproteomics.

## Applications in Material Science

### Wet Adhesion Promoters

In the coatings industry, **methyl maleurate** is copolymerized with vinyl acetate or acrylics.

- Mechanism: The ureido group ( ) remains pendant on the polymer chain. Upon drying, these groups form strong intermolecular hydrogen bonds with polar substrates and within the polymer matrix.
- Result: Significantly improved adhesion under wet conditions (e.g., exterior paints, bathroom coatings).

## Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	Statement	Precaution
Skin Irritation	Causes skin irritation (H315)	Wear nitrile gloves.
Eye Irritation	Causes serious eye irritation (H319)	Use safety goggles.
Sensitization	May cause allergic skin reaction	Avoid inhalation of dust.

Stability: Stable under normal conditions. Avoid strong bases (causes cyclization/hydrolysis) and radical initiators unless polymerization is desired.

## References

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